Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate

Description

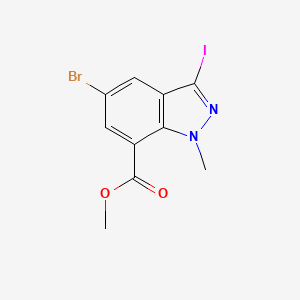

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate is a halogenated indazole derivative with a unique substitution pattern. Its molecular formula is C₁₀H₇BrIN₂O₂, featuring:

- A methyl ester at position 7.

- Bromine at position 5.

- Iodine at position 3.

- A 1-methyl group on the indazole ring.

This compound’s structural complexity makes it valuable in medicinal chemistry and materials science, particularly as a precursor for cross-coupling reactions due to its iodine substituent .

Properties

Molecular Formula |

C10H8BrIN2O2 |

|---|---|

Molecular Weight |

394.99 g/mol |

IUPAC Name |

methyl 5-bromo-3-iodo-1-methylindazole-7-carboxylate |

InChI |

InChI=1S/C10H8BrIN2O2/c1-14-8-6(9(12)13-14)3-5(11)4-7(8)10(15)16-2/h3-4H,1-2H3 |

InChI Key |

VJHZVDRIKOHPGS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2C(=O)OC)Br)C(=N1)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 5-position. This is followed by esterification to introduce the methyl ester group at the 7-carboxylate position . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and iodine atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate involves its interaction with various molecular targets. The presence of bromine and iodine atoms can influence its binding affinity to specific enzymes or receptors, potentially altering biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Halogen Effects

The table below compares the target compound with analogs differing in halogen type, substituent positions, and functional groups:

Key Structural and Functional Differences

(a) Halogen Substitution

- Iodine at Position 3 : The target’s 3-iodo group enhances reactivity in cross-coupling reactions (e.g., Suzuki, Ullmann) compared to bromine or chlorine analogs. Iodine’s larger atomic radius and lower electronegativity improve its role as a leaving group .

- Bromine at Position 5 : Bromine’s moderate size and polarizability balance electronic effects, making the compound more stable than chloro analogs but less reactive than iodo derivatives .

(b) 1-Methyl Group

- It also stabilizes the indazole ring by preventing tautomerization, a feature absent in non-methylated analogs like Methyl 5-bromo-1H-indazole-7-carboxylate .

(c) Ester Position

Physicochemical Properties

- Molecular Weight : The target compound (MW = 395.98) is heavier than analogs due to iodine and the additional methyl group. This affects solubility and diffusion rates in biological systems.

- Reactivity : The 3-iodo substituent offers superior reactivity in metal-catalyzed reactions compared to bromine or chlorine, enabling selective functionalization .

Biological Activity

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrIN2O2 |

| Molecular Weight | 394.99 g/mol |

| IUPAC Name | Methyl 5-bromo-3-iodo-1-methylindazole-7-carboxylate |

| CAS Number | 2021202-84-4 |

This compound features both bromine and iodine substituents, which are known to influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The halogen atoms (bromine and iodine) can enhance the compound's binding affinity to specific enzymes or receptors, potentially modulating several biological pathways. Although the precise molecular targets remain under investigation, preliminary studies suggest that this compound may influence:

- Enzyme Activity: It may act as an inhibitor or modulator of certain enzymes involved in cancer progression.

- Signal Transduction Pathways: The compound could affect pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that derivatives of indazole, including this compound, exhibit significant anticancer activity. For instance:

- In Vitro Studies: A study demonstrated that similar indazole derivatives showed promising inhibitory effects on various cancer cell lines, including K562 (a leukemia cell line) with IC50 values indicating effective cytotoxicity at low concentrations .

- Mechanisms of Action: The compound appears to induce apoptosis through modulation of the p53/MDM2 pathway, leading to increased expression of pro-apoptotic factors like Bax while reducing anti-apoptotic factors such as Bcl-2 .

Antimicrobial Activity

Indazoles have also been studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is often linked to enhanced antibacterial activity .

Case Studies

Case Study 1: Antitumor Activity

A recent publication highlighted the synthesis and evaluation of various indazole derivatives, including those similar to this compound. The study reported that certain compounds exhibited IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU), demonstrating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of indazoles, revealing that compounds with bromine and iodine substituents displayed significant activity against resistant strains of Staphylococcus aureus, suggesting their potential use in treating infections caused by multidrug-resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.